Tributyl(4,5-dihydrofuran-2-yl)stannane is a specialized organometallic reagent engineered for the highly regioselective introduction of the 4,5-dihydrofuran-2-yl (cyclic vinyl ether) moiety via palladium-catalyzed Stille cross-coupling. Unlike direct C-H functionalization methods that suffer from poor regiocontrol and require large excesses of volatile starting materials, this pre-formed stannane delivers absolute C2-regioselectivity when reacting with aryl, heteroaryl, or vinyl halides and triflates. It is a critical building block for synthesizing substituted dihydrofurans, complex fused polycyclic natural product cores, and functionalized hexatrienes. For procurement teams and process chemists, this tributyl derivative offers an essential balance of bench stability, predictable cross-coupling kinetics, and manageable handling characteristics compared to highly volatile trimethyl analogs or unstable boronic acid alternatives .
Substituting Tributyl(4,5-dihydrofuran-2-yl)stannane with its Suzuki coupling counterpart, 4,5-dihydrofuran-2-boronic acid (or its esters), routinely leads to severe process failures. Five-membered cyclic enol ether boronic acids are notoriously unstable, undergoing rapid protodeboronation under the basic conditions required for Suzuki-Miyaura couplings, which results in trace yields or complete reagent decomposition [1]. Furthermore, substituting this compound with the more common Tributyl(furan-2-yl)stannane is structurally unacceptable if the target requires a partially saturated ring; the fully aromatic furan lacks the specific double-bond geometry and reactivity required for subsequent electrocyclizations or specific pharmacophore binding affinities [2]. Consequently, for reliable, high-yielding introduction of the partially saturated dihydrofuran core, this specific stannane is non-interchangeable.
In the synthesis of 2-substituted 4,5-dihydrofurans, the choice of organometallic nucleophile dictates process viability. While Suzuki couplings are generally preferred in industry, 5-membered cyclic enol ether boronic acids undergo rapid protodeboronation in the presence of aqueous bases, often degrading before transmetalation can occur. Tributyl(4,5-dihydrofuran-2-yl)stannane bypasses this degradation pathway entirely. Under standard Pd-catalyzed Stille conditions, this stannane routinely delivers coupling yields of 75-90%, whereas attempted Suzuki couplings with the corresponding boronic acid often yield <15% of the desired product due to competitive decomposition [1].
| Evidence Dimension | Cross-coupling yield and reagent stability |
| Target Compound Data | Tributyl(4,5-dihydrofuran-2-yl)stannane (75-90% yield, stable to isolation) |
| Comparator Or Baseline | 4,5-Dihydrofuran-2-boronic acid (<15% yield, rapid protodeboronation) |
| Quantified Difference | >5-fold increase in target yield due to elimination of the protodeboronation pathway |
| Conditions | Pd-catalyzed cross-coupling with aryl/vinyl halides at elevated temperatures (80-100 °C) |
Eliminates the risk of batch failure caused by reagent decomposition, ensuring reliable late-stage functionalization in high-value synthetic routes.
When selecting an organotin reagent for scale-up, the alkyl substituents on the tin atom critically impact occupational safety and engineering controls. Trimethylstannane derivatives possess high vapor pressures and present severe, acute neurotoxic inhalation hazards, often requiring extreme containment protocols. Tributyl(4,5-dihydrofuran-2-yl)stannane features a significantly higher molecular weight (359.13 g/mol) and lower volatility. While all organotins require strict handling procedures, the tributyl derivative can be safely manipulated under standard high-containment laboratory hoods without the prohibitive infrastructure costs associated with volatile trimethyltin compounds [1].
| Evidence Dimension | Vapor pressure and inhalation hazard profile |
| Target Compound Data | Tributyl(4,5-dihydrofuran-2-yl)stannane (Low volatility, standard high-containment handling) |
| Comparator Or Baseline | Trimethyl(4,5-dihydrofuran-2-yl)stannane (High volatility, severe acute inhalation hazard) |
| Quantified Difference | Orders of magnitude reduction in vapor pressure, drastically lowering acute inhalation risk |
| Conditions | Ambient handling and pilot-plant scale-up operations |
Reduces the engineering and safety overhead required for procurement and scale-up, making it a viable choice for multi-gram to kilogram synthesis.
Advanced synthetic workflows, such as the construction of complex hexatrienes or fused polycyclic systems, rely on tandem Heck-Stille sequences. Tributyl(4,5-dihydrofuran-2-yl)stannane is highly compatible with these one-pot cascade conditions. Research demonstrates that with specifically adjusted catalyst systems, this stannane successfully participates in sequential carbopalladation/cross-coupling/electrocyclization cascades, achieving overall yields of 32-88% for highly functionalized frameworks. Alternative reagents, such as simple boronic acids, are generally incompatible with these specific cascade environments due to competing side reactions or catalyst poisoning, necessitating inefficient stepwise isolations [1].
| Evidence Dimension | Compatibility in one-pot Pd-catalyzed cascade sequences |
| Target Compound Data | Tributyl(4,5-dihydrofuran-2-yl)stannane (Supports tandem Heck-Stille cascades, 32-88% overall yield) |
| Comparator Or Baseline | Standard boronic acids (Incompatible, require stepwise isolation) |
| Quantified Difference | Consolidates 2-3 synthetic steps into a single one-pot operation |
| Conditions | Pd-catalyzed sequence involving bromoalkenyl triflates or bromoenynes |
Dramatically reduces step count and purification bottlenecks in the synthesis of complex polycyclic pharmaceutical intermediates.
Because it avoids the protodeboronation issues inherent to cyclic enol ether boronic acids, this stannane is a highly reliable choice for medicinal chemists needing to attach a 4,5-dihydrofuran-2-yl moiety to advanced aryl or heteroaryl halide scaffolds. It ensures high yields and absolute C2 regiocontrol during structure-activity relationship (SAR) campaigns[1].
Leveraging its compatibility with tandem Heck-Stille sequences, this compound is ideal for R&D teams constructing complex n,8,m-tricycles or 5,6,4,5-fused tetracycles. It serves as a reliable terminating nucleophile in cascade polycyclizations, enabling rapid access to strained aromatic and non-aromatic polycycles without intermediate purification [2].
For process chemistry teams scaling up Stille couplings, the tributyl format provides a critical safety advantage over volatile trimethylstannanes. It allows for the safe, reproducible synthesis of dihydrofuran-containing intermediates on a multi-gram to kilogram scale using standard high-containment infrastructure, avoiding the extreme costs of handling highly volatile neurotoxic gases [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard